molecular formula C9H8F4O B158631 4-(1,1,2,2-Tetrafluoroethoxy)toluene CAS No. 1737-11-7

4-(1,1,2,2-Tetrafluoroethoxy)toluene

Cat. No.: B158631
CAS No.: 1737-11-7
M. Wt: 208.15 g/mol
InChI Key: VACIXOPZIXUAKS-UHFFFAOYSA-N
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Scientific Research Applications

4-(1,1,2,2-Tetrafluoroethoxy)toluene is utilized in various scientific research applications, including:

Safety and Hazards

Safety data sheets suggest that dust formation should be avoided and that breathing in mist, gas, or vapours should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed . In the event of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Preparation Methods

The synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)toluene involves the reaction of p-cresol with tetrafluoroethylene in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. For example, one method involves bubbling tetrafluoroethylene and nitrogen into a magnetically stirred mixture of p-cresol, potassium hydroxide pellets, and DMF maintained at 68°C for one hour .

Chemical Reactions Analysis

4-(1,1,2,2-Tetrafluoroethoxy)toluene can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form the corresponding carboxylic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, nitrating agents like nitric acid for nitration, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(1,1,2,2-Tetrafluoroethoxy)toluene involves its interaction with specific molecular targets and pathways. The tetrafluoroethoxy group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, although detailed studies on its specific molecular targets are limited .

Comparison with Similar Compounds

4-(1,1,2,2-Tetrafluoroethoxy)toluene can be compared with other fluorinated aromatic ethers, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and physical properties, making it suitable for particular applications .

Properties

IUPAC Name

1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-6-2-4-7(5-3-6)14-9(12,13)8(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACIXOPZIXUAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169644
Record name alpha,alpha,beta,beta-Tetrafluoro-p-methylphenetole
Source EPA DSSTox
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Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1737-11-7
Record name 1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1737-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,beta,beta-Tetrafluoro-p-methylphenetole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha,alpha,beta,beta-Tetrafluoro-p-methylphenetole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,β,β-tetrafluoro-p-methylphenetole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

For one hour, tetrafluoroethylene and nitrogen are bubbled into a magnetically stirred mixture of 10.8 g (0.100 mol) of p-cresol, 1.67 g (1.43 g real, 0.0255 mol) of potassium hydroxide pellets, and 70 ml of dried dimethylformamide (DMF) maintained at 68° C. After dilution with 250 ml of water, the reaction mixture is extracted with 100 ml of ether. The ether solution is washed with 200 ml of 5% sodium hydroxide and twice with 400 ml of water. The ether solution is dried, filtered, and then rotary evaporated to give 18.14 g (87%) of p-(1,1,2,2-tetrafluoroethoxy)toluene.
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0 (± 1) mol
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10.8 g
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1.67 g
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70 mL
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Reaction Step One

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